1-(Methoxymethyl)-3-nitrobenzene
Overview
Description
1-(Methoxymethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H9NO3 It consists of a benzene ring substituted with a methoxymethyl group at the first position and a nitro group at the third position
Scientific Research Applications
1-(Methoxymethyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(methoxymethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the rate of nitration and to avoid over-nitration. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, industrial methods may include steps for the recovery and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The methoxymethyl group can be cleaved under acidic conditions to yield the corresponding benzyl alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Reduction of the nitro group: 1-(Methoxymethyl)-3-aminobenzene.
Cleavage of the methoxymethyl group: 3-nitrobenzyl alcohol.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methoxymethyl group can be cleaved to release methanol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
1-(Methoxymethyl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-(Methoxymethyl)-2-nitrobenzene: Similar structure but with the nitro group at the second position.
1-(Methoxymethyl)-3-aminobenzene: The nitro group is reduced to an amino group.
Uniqueness: 1-(Methoxymethyl)-3-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a methoxymethyl group and a nitro group on the benzene ring provides distinct chemical properties that can be exploited in various research and industrial contexts.
Properties
IUPAC Name |
1-(methoxymethyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJFFGQNRWTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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